7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
This quinoline-3-carboxamide derivative features a 4-acetylpiperazine moiety at position 7, an ethyl group at position 1, a fluorine atom at position 6, and a 3-hydroxyphenyl carboxamide group at position 3. For instance, replacing the 2,3-dihydro-1,4-benzodioxin-6-yl group in the compound described in (C₂₆H₂₇FN₄O₅) with a 3-hydroxyphenyl group would yield a molecular formula approximating C₂₄H₂₅FN₄O₄ .
Key structural attributes include:
- 4-Acetylpiperazine: Enhances solubility and metabolic stability compared to unmodified piperazine .
- 6-Fluoro substituent: Improves membrane permeability and target binding via electronegative effects.
The compound is hypothesized to exhibit antibacterial and anticancer activity, as seen in analogous quinoline derivatives .
Properties
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(3-hydroxyphenyl)-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4/c1-3-27-14-19(24(33)26-16-5-4-6-17(31)11-16)23(32)18-12-20(25)22(13-21(18)27)29-9-7-28(8-10-29)15(2)30/h4-6,11-14,31H,3,7-10H2,1-2H3,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWBWJDZZDHRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C)F)C(=O)NC4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohol derivatives .
Scientific Research Applications
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-N-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes involved in DNA replication and repair, similar to other fluoroquinolones . This inhibition leads to the disruption of cellular processes and ultimately results in cell death. The molecular targets include DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Functional Group Impact Analysis
- Acetylpiperazine vs. Piperazine : Acetylation reduces basicity, improving metabolic stability and solubility. For example, Imp. D(EP) (piperazine) is more reactive but less stable than the acetylated variant .
- Fluoro vs. Methoxy at Position 6 : Fluoro’s smaller size and electronegativity enhance membrane penetration compared to methoxy, which may hinder diffusion .
Key Research Findings and Inferences
Pharmacokinetic Considerations
- The acetylpiperazine group in the target compound may prolong half-life compared to non-acetylated analogs, as seen in impurity studies .
- The 3-hydroxyphenyl carboxamide could reduce cytochrome P450-mediated metabolism, a common issue with bulkier aryl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
